2,5-Dimethylbenzoxazole

Beschreibung

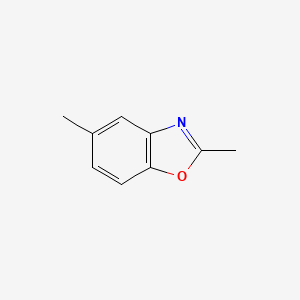

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dimethyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-3-4-9-8(5-6)10-7(2)11-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQGFGKAPKEUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063974 | |

| Record name | Benzoxazole, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5676-58-4 | |

| Record name | 2,5-Dimethylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5676-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylbenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005676584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylbenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLBENZOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/518Y7AS4WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylbenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethylbenzoxazole, a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential applications, tailored for professionals in research and development.

Core Data and Identification

2,5-Dimethylbenzoxazole is a substituted benzoxazole, a class of compounds known for its versatile biological activities and utility as a structural motif in drug discovery.

IUPAC Name: 2,5-Dimethylbenzoxazole[1] CAS Number: 5676-58-4[1][2]

Physicochemical Properties

A summary of key physicochemical data for 2,5-Dimethylbenzoxazole is presented in the table below. These properties are crucial for designing experimental conditions, predicting bioavailability, and developing formulations.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [2][3] |

| Molecular Weight | 147.17 g/mol | [3] |

| Appearance | Clear yellow to brown liquid | [4][5] |

| Boiling Point | 218-219 °C | [4][5] |

| Density | 1.09 g/mL at 25 °C | [5] |

| Flash Point | 196 °F | [5] |

| pKa (Predicted) | 3.07 ± 0.10 | [5] |

| logP (Estimated) | 2.010 | [5] |

| Solubility | Insoluble in water | [4] |

| Refractive Index (n20/D) | 1.542 | [5] |

Synthesis of 2,5-Dimethylbenzoxazole

The synthesis of 2,5-Dimethylbenzoxazole can be achieved through the condensation of 2-amino-p-cresol with N,N-dimethylacetamide. Below is a detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis from 2-Amino-p-cresol

Objective: To synthesize 2,5-Dimethylbenzoxazole via the reaction of 2-amino-p-cresol and N,N-dimethylacetamide.

Materials:

-

2-Amino-p-cresol

-

N,N-Dimethylacetamide

-

Imidazolium chloride

-

Ethyl acetate

-

Water

-

Schlenk flask

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a tube-type Schlenk flask, combine 2-amino-p-cresol (1.0 equivalent), imidazolium chloride (0.3 equivalents), and N,N-dimethylacetamide (as the solvent and reactant).

-

Reaction Conditions: The reaction mixture is stirred at 160°C for 8 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. Water and ethyl acetate are added to the reaction mixture with stirring.

-

Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice more with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of 2,5-Dimethylbenzoxazole is typically confirmed using a combination of spectroscopic methods.

-

¹H NMR: Expected signals would include two singlets for the two methyl groups and aromatic protons corresponding to the benzoxazole ring system.

-

¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons, the two methyl carbons, and the carbons of the oxazole ring.

-

Infrared (IR) Spectroscopy: Key absorption bands would be observed for C-H stretching of the aromatic and methyl groups, C=N stretching of the oxazole ring, and C-O-C stretching.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 2,5-Dimethylbenzoxazole.

Applications in Research and Drug Development

Benzoxazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. 2,5-Dimethylbenzoxazole serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

-

Pharmaceutical Intermediates: It is used in the synthesis of compounds investigated for antimicrobial, anti-inflammatory, and anticancer properties.

-

Materials Science: The rigid and aromatic structure of 2,5-Dimethylbenzoxazole makes it a candidate for the development of fluorescent dyes and optical brighteners.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2,5-Dimethylbenzoxazole from 2-amino-p-cresol.

Caption: Synthesis workflow for 2,5-Dimethylbenzoxazole.

References

An In-depth Technical Guide to 2,5-Dimethylbenzoxazole: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzoxazole is a heterocyclic aromatic organic compound belonging to the benzoxazole class. The benzoxazole core is a key structural motif found in numerous biologically active compounds, including pharmaceuticals and natural products. This guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dimethylbenzoxazole, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in the context of biological signaling pathways.

Physical and Chemical Properties

2,5-Dimethylbenzoxazole is a brown liquid at room temperature and is insoluble in water.[1] Key physical and chemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| Appearance | Brown liquid | [1] |

| Boiling Point | 218-219 °C (at 760 mmHg) | [] |

| Density | 1.088 g/cm³ (at 18 °C) | [1] |

| Refractive Index | 1.5397 (at 17.5 °C) | [1] |

| pKa | 3.45 | [1] |

| Solubility | Insoluble in water | [1] |

| Vapor Density | 5.08 | [1] |

| Flash Point | 196 °F (91.1 °C) | [] |

Synthesis of 2,5-Dimethylbenzoxazole

A common and effective method for the synthesis of 2,5-Dimethylbenzoxazole is the Phillips condensation reaction. This involves the reaction of an o-aminophenol with a carboxylic acid in the presence of a dehydrating agent or under high-temperature conditions. For the synthesis of 2,5-Dimethylbenzoxazole, 2-amino-4-methylphenol is reacted with acetic acid.

Experimental Protocol: Synthesis via Phillips Condensation

Materials:

-

2-Amino-4-methylphenol

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Sodium Bicarbonate solution (saturated)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 2-amino-4-methylphenol and an excess of glacial acetic acid.

-

Add a few milliliters of acetic anhydride to the mixture to act as a dehydrating agent.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure 2,5-Dimethylbenzoxazole.

Spectroscopic Characterization

The structure of the synthesized 2,5-Dimethylbenzoxazole can be confirmed using various spectroscopic techniques.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR Data Acquisition:

-

Acquire a proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Typical chemical shifts (δ) for 2,5-Dimethylbenzoxazole are expected in the aromatic region (7.0-7.5 ppm) for the benzene ring protons and in the aliphatic region (2.4-2.6 ppm) for the two methyl groups.

¹³C NMR Data Acquisition:

-

Acquire a carbon-13 NMR spectrum.

-

Expected chemical shifts for the aromatic carbons are in the range of 110-150 ppm, and the methyl carbons will appear in the upfield region (around 15-25 ppm).

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: An FT-IR spectrometer.

Sample Preparation: A small drop of the neat liquid product is placed between two potassium bromide (KBr) plates.

Data Acquisition:

-

Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

-

Characteristic absorption bands for the benzoxazole ring system are expected, including C=N stretching (around 1650 cm⁻¹) and C-O-C stretching vibrations. Aromatic C-H and aliphatic C-H stretching bands will also be present.

Experimental Protocol: Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane.

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 2,5-Dimethylbenzoxazole (m/z = 147).

-

Analysis of the fragmentation pattern can provide further structural confirmation.

Biological Relevance and Signaling Pathways

While 2,5-Dimethylbenzoxazole itself has not been extensively studied for its biological activity, the benzoxazole scaffold is a common feature in many pharmacologically active molecules. Derivatives of benzoxazole have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Notably, certain benzoxazole derivatives have been identified as inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] The JAK/STAT pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. Small molecule inhibitors that target components of the JAK/STAT pathway are therefore of significant therapeutic interest.

The diagram below illustrates a simplified representation of the JAK/STAT signaling pathway and the potential point of inhibition by a small molecule inhibitor, such as a benzoxazole derivative.

Conclusion

2,5-Dimethylbenzoxazole is a valuable heterocyclic compound with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods like the Phillips condensation. While its own biological activity is not extensively documented, its core benzoxazole structure is of significant interest in medicinal chemistry due to its prevalence in a wide array of bioactive molecules. The potential for benzoxazole derivatives to act as inhibitors of critical signaling pathways, such as the JAK/STAT pathway, highlights the importance of this class of compounds in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with 2,5-Dimethylbenzoxazole and related compounds.

References

2,5-Dimethylbenzoxazole molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dimethylbenzoxazole, a heterocyclic organic compound with applications in various research domains, including organic synthesis and medicinal chemistry.

Core Molecular Data

2,5-Dimethylbenzoxazole is a substituted benzoxazole derivative. Its fundamental molecular characteristics are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₉H₉NO | [1][2][3][4] |

| Molecular Weight | 147.17 g/mol | [2][4] |

| Exact Mass | 147.07 g/mol | [2] |

| Elemental Analysis | C: 73.45%, H: 6.16%, N: 9.52%, O: 10.87% | [2] |

| CAS Registry Number | 5676-58-4 | [1][3] |

Physicochemical Properties

A collection of key physical and chemical properties of 2,5-Dimethylbenzoxazole are detailed in the following table, providing essential data for experimental design and execution.

| Property | Value | Citations |

| Appearance | Brown liquid | [1] |

| Boiling Point | 215-218°C | [1][5] |

| Density | 1.088 - 1.09 g/mL | [1][5] |

| Solubility in Water | Insoluble | [1] |

| Storage | Room temperature, sealed, dry | [5] |

Logical Relationship: Synthesis Pathway

The synthesis of 2,5-Dimethylbenzoxazole can be achieved through the condensation of o-aminophenol with an appropriate carboxylic acid or its derivative. The following diagram illustrates the conceptual workflow for a common synthetic route.

Caption: Conceptual workflow for the synthesis of 2,5-Dimethylbenzoxazole.

Experimental Protocol: Synthesis of 2,5-Dimethylbenzoxazole

While specific experimental details can vary, a general protocol for the synthesis of 2,5-Dimethylbenzoxazole via the condensation of an o-aminophenol derivative and a carboxylic acid derivative is outlined below. This protocol is a representative example and may require optimization based on laboratory conditions and desired yield.

Materials:

-

2-Amino-4-methylphenol

-

Acetic anhydride or Acetyl chloride

-

A suitable solvent (e.g., toluene, xylene, or glacial acetic acid)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methylphenol in the chosen solvent.

-

Addition of Reagent: Slowly add a stoichiometric equivalent of acetic anhydride or acetyl chloride to the solution. The reaction may be exothermic.

-

Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If an acidic solvent was used, carefully neutralize it with a base such as sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 2,5-Dimethylbenzoxazole.

Applications in Research

2,5-Dimethylbenzoxazole serves as a valuable building block in several areas of chemical research.[5] Its rigid, aromatic structure and photophysical properties make it a target for development in various fields.[5]

Key Application Areas:

-

Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of more complex molecules for pharmaceutical applications.[5]

-

Fluorescent Dyes: The benzoxazole core is a known fluorophore, making its derivatives useful in the development of fluorescent dyes and optical brighteners.[5]

-

Luminescent Materials: It is employed in research for luminescent materials, with potential applications in Organic Light Emitting Diodes (OLEDs) and chemical sensors.[5]

-

Medicinal Chemistry: The compound is explored in the design of new bioactive compounds that may exhibit antimicrobial or anti-inflammatory activities.[5]

The following diagram illustrates the logical relationship between the core structure and its potential applications.

Caption: Applications of 2,5-Dimethylbenzoxazole in research and development.

References

Spectroscopic Profile of 2,5-Dimethylbenzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylbenzoxazole (CAS No. 5676-58-4), a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: 2,5-Dimethylbenzoxazole

-

Structure:

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,5-Dimethylbenzoxazole. While experimental spectra are available in databases such as the NIST WebBook and SpectraBase, the following data is a combination of reported information and predicted values based on the analysis of similar benzoxazole derivatives.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (at C2) | ~2.5 - 2.6 | Singlet | N/A |

| -CH₃ (at C5) | ~2.4 - 2.5 | Singlet | N/A |

| Aromatic H (at C4) | ~7.3 - 7.5 | Doublet | ~8.0 |

| Aromatic H (at C6) | ~7.0 - 7.2 | Doublet of Doublets | ~8.0, ~1.5 |

| Aromatic H (at C7) | ~7.5 - 7.7 | Doublet | ~1.5 |

¹³C NMR (Carbon NMR) Data (Predicted)

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH₃ (at C2) | ~14 - 16 |

| -CH₃ (at C5) | ~20 - 22 |

| C4 | ~110 - 112 |

| C5 | ~132 - 134 |

| C6 | ~120 - 122 |

| C7 | ~118 - 120 |

| C2 | ~163 - 165 |

| C3a | ~150 - 152 |

| C7a | ~140 - 142 |

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-Dimethylbenzoxazole is available on the NIST WebBook.[1] Key expected absorption bands are detailed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 - 3000 | C-H stretch | Aromatic |

| ~2950 - 2850 | C-H stretch | -CH₃ |

| ~1620 - 1600 | C=N stretch | Benzoxazole ring |

| ~1580 - 1450 | C=C stretch | Aromatic ring |

| ~1250 - 1200 | C-O-C stretch | Aryl-O stretch |

| Below 900 | C-H bend | Aromatic out-of-plane |

Mass Spectrometry (MS)

The electron ionization mass spectrum for 2,5-Dimethylbenzoxazole is available on the NIST WebBook.[1] The expected fragmentation pattern is as follows.

| m/z | Ion | Relative Intensity |

| 147 | [M]⁺ | High |

| 146 | [M-H]⁺ | Moderate |

| 132 | [M-CH₃]⁺ | Moderate |

| 104 | [M-CH₃-CO]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | Low |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 2,5-Dimethylbenzoxazole.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of purified 2,5-Dimethylbenzoxazole for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and calibrate the chemical shifts relative to the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the KBr pellet method is commonly used. Mix a small amount of 2,5-Dimethylbenzoxazole with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment (or pure KBr pellet).

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the volatile 2,5-Dimethylbenzoxazole into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

-

Ionization:

-

Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This high energy causes fragmentation of the molecule, which is useful for structural elucidation.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection and Data Processing:

-

A detector records the abundance of each ion.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion fragment.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2,5-Dimethylbenzoxazole.

Caption: General workflow for the spectroscopic analysis of 2,5-Dimethylbenzoxazole.

References

synthesis and characterization of 2,5-Dimethylbenzoxazole

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylbenzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazoles are a significant class of heterocyclic compounds that garner considerable attention in medicinal chemistry and materials science due to their wide range of biological activities and unique photophysical properties.[1][2] This technical guide provides a comprehensive overview of a standard laboratory synthesis and detailed characterization of a specific derivative, 2,5-Dimethylbenzoxazole. The document outlines a robust protocol for its preparation via the condensation of 2-amino-4-methylphenol with an acetylating agent. Furthermore, it details the analytical techniques employed for structural elucidation and purity confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is systematically presented in tabular format, and key processes are visualized through logical diagrams to ensure clarity and reproducibility for research and development applications.

Synthesis of 2,5-Dimethylbenzoxazole

The most common and straightforward synthesis of 2,5-Dimethylbenzoxazole involves the cyclocondensation reaction between 2-amino-4-methylphenol and an acetylating agent, such as acetic anhydride or acetic acid.[2] This reaction proceeds by an initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization and dehydration to form the stable benzoxazole ring.

Synthesis Pathway

The reaction pathway involves the acylation of the amine followed by intramolecular cyclization and dehydration.

Caption: Reaction scheme for the synthesis of 2,5-Dimethylbenzoxazole.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of 2,5-Dimethylbenzoxazole.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-methylphenol (1.0 eq) and a suitable solvent such as toluene or xylene.

-

Addition of Reagent: Add acetic anhydride (1.1 eq) to the mixture. For enhanced reactivity and improved yield, a catalytic amount of an acid catalyst like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA) can be introduced.

-

Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,5-Dimethylbenzoxazole as a liquid.[3][4]

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 2,5-Dimethylbenzoxazole are confirmed through the analysis of its physicochemical properties and various spectroscopic techniques.

Physicochemical Properties

The key physical and chemical properties of 2,5-Dimethylbenzoxazole are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5676-58-4 | [5] |

| Molecular Formula | C₉H₉NO | [5][6] |

| Molecular Weight | 147.17 g/mol | [5][6] |

| Appearance | Colorless to pale yellow or brown liquid | [3][4] |

| Boiling Point | 218-219 °C at 760 mmHg | [3][7] |

| Density | 1.09 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.541 - 1.542 | [7][8] |

Characterization Workflow

The synthesized compound undergoes a standard workflow for structural verification.

Caption: Workflow for the characterization of 2,5-Dimethylbenzoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure.

Experimental Protocol (General): ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent |

| ~7.35 | d | 1H | H-7 (Aromatic) | CDCl₃ |

| ~7.10 | s | 1H | H-4 (Aromatic) | CDCl₃ |

| ~6.95 | d | 1H | H-6 (Aromatic) | CDCl₃ |

| 2.61 | s | 3H | C2-CH₃ | CDCl₃ |

| 2.45 | s | 3H | C5-CH₃ | CDCl₃ |

¹³C NMR Spectral Data (Note: Direct experimental data for 2,5-Dimethylbenzoxazole is not widely published. The following are predicted shifts based on the analysis of 2-methylbenzoxazole and related substituted benzoxazoles.)[10][11]

| Chemical Shift (δ, ppm) | Assignment |

| ~164.5 | C-2 (C=N) |

| ~151.0 | C-7a (Ar-O) |

| ~141.0 | C-3a (Ar-N) |

| ~131.5 | C-5 (Ar-C-CH₃) |

| ~125.0 | C-6 (Ar-CH) |

| ~119.0 | C-4 (Ar-CH) |

| ~109.5 | C-7 (Ar-CH) |

| ~21.0 | C5-CH₃ |

| ~14.5 | C2-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol (General): The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates (neat) or using an Attenuated Total Reflectance (ATR) accessory.

Key IR Absorption Bands [12]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1615 | Strong | C=N stretch (oxazole ring) |

| 1580 - 1450 | Strong | C=C aromatic ring stretches |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretch |

| ~1050 | Strong | Symmetric C-O-C stretch |

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (General): Mass spectra are obtained using a mass spectrometer, often coupled with Gas Chromatography (GC-MS) for sample introduction. Electron Ionization (EI) is a common method for generating ions.

Mass Spectrometry Data [5]

| m/z Ratio | Relative Intensity | Assignment |

| 147 | High | [M]⁺ (Molecular Ion) |

| 146 | High | [M-H]⁺ |

| 132 | Moderate | [M-CH₃]⁺ |

| 104 | Moderate | [M-CH₃-CO]⁺ or [M-HCN-CH₃]⁺ |

Safety and Handling

2,5-Dimethylbenzoxazole should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[4] It is known to cause skin, eye, and respiratory tract irritation.[4] Users should wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is combustible and should be stored away from heat and open flames.[4] For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. mdpi.com [mdpi.com]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-dimethyl benzoxazole, 5676-58-4 [thegoodscentscompany.com]

- 4. 2,5-Dimethylbenzoxazole(5676-58-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 2,5-Dimethylbenzoxazole [webbook.nist.gov]

- 6. staigent.com [staigent.com]

- 7. 2,5-Dimethylbenzoxazole CAS#: 5676-58-4 [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. mdpi.com [mdpi.com]

- 11. 2,5-Dimethylbenzoic acid(610-72-0) 13C NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Safety and Handling of 2,5-Dimethylbenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,5-Dimethylbenzoxazole, a heterocyclic compound utilized in various research and development applications, including organic synthesis for pharmaceuticals and agrochemicals, and as a building block for fluorescent dyes.[1] Due to its potential hazards, a thorough understanding of its properties and the implementation of stringent safety protocols are imperative for all personnel handling this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2,5-Dimethylbenzoxazole is presented below. This data is essential for the safe design of experiments and for responding effectively to accidental releases.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [2][3] |

| Molecular Weight | 147.17 g/mol | [2] |

| Appearance | Clear yellow to brown liquid | [4][5] |

| Boiling Point | 218-219 °C | [2][5] |

| Melting Point | 218-220 °C | [5] |

| Density | 1.09 g/mL at 25 °C | [2][5] |

| Flash Point | 196 °F (91.1 °C) | [2][5] |

| Solubility in Water | Insoluble | [4] |

| Vapor Density | 5.08 | [4] |

| pKa | 3.07 ± 0.10 (Predicted) | [5] |

| LogP | 2.010 (est) | [5][6] |

Hazard Identification and GHS Classification

2,5-Dimethylbenzoxazole is classified as a hazardous substance. The toxicological properties of this substance have not been fully investigated.[4] Below is a summary of its known hazards and classifications.

| Hazard Category | Classification | Hazard Statement(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Note: Classifications may vary between suppliers. It is crucial to consult the specific Safety Data Sheet (SDS) for the product in use.

Hazard Pictograms:

Signal Word: Warning [7]

Risk and Safety Statements: [2][5]

-

R36/37/38: Irritating to eyes, respiratory system and skin.

-

R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.

-

S23: Do not breathe vapour.

-

S24/25: Avoid contact with skin and eyes.

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

S36: Wear suitable protective clothing.

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount when working with 2,5-Dimethylbenzoxazole to minimize exposure and prevent accidents.

A comprehensive assessment of the hazards should be conducted before commencing any work.[8] The following PPE is mandatory:

-

Eye Protection: Safety glasses with side shields or chemical safety goggles.[7][9] A face shield may be required for operations with a high risk of splashing.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[9] Gloves should be inspected before each use and replaced periodically.[10]

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[9] For larger quantities or procedures with a high risk of splashes, additional protective clothing may be necessary.[7]

-

Respiratory Protection: All work with 2,5-Dimethylbenzoxazole should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4][9] If engineering controls are insufficient, an appropriate respirator must be used.[7]

-

Avoid all personal contact with the substance.[4]

-

Do not eat, drink, smoke, or apply cosmetics in the laboratory.[10]

-

Wash hands thoroughly after handling, even if gloves were worn.[4][9]

-

Use the smallest possible quantities for the experiment.

-

Keep containers tightly closed when not in use.[4]

-

Ensure adequate ventilation in the work area.[4]

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][11]

-

Keep away from heat, sparks, and open flames.[4]

-

Store in a tightly sealed container.[4]

-

Spill Response:

-

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contaminated materials should be treated as hazardous waste.

-

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][12] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Visualized Workflows and Relationships

To further aid in the safe handling of 2,5-Dimethylbenzoxazole, the following diagrams illustrate key workflows and logical relationships.

Caption: A workflow for the safe laboratory handling of 2,5-Dimethylbenzoxazole.

Caption: Hazard identification and corresponding mitigation measures.

References

- 1. 2,5-Dimethylbenzoxazole [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. staigent.com [staigent.com]

- 4. 2,5-Dimethylbenzoxazole(5676-58-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 2,5-Dimethylbenzoxazole CAS#: 5676-58-4 [amp.chemicalbook.com]

- 6. 2,5-dimethyl benzoxazole, 5676-58-4 [thegoodscentscompany.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. gz-supplies.com [gz-supplies.com]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 2,5-Dimethylbenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethylbenzoxazole. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the theoretical physicochemical properties that govern its solubility, presents a standardized experimental protocol for its empirical determination, and offers a representative solubility profile in various solvents. This guide is intended to equip researchers with the foundational knowledge and methodologies to effectively work with this compound.

Physicochemical Properties and Theoretical Solubility Profile

2,5-Dimethylbenzoxazole is a heterocyclic aromatic compound with a molecular formula of C₉H₉NO.[1][2] Its structure, featuring a fused benzene and oxazole ring with two methyl substituents, suggests a molecule with low polarity. Based on the principle of "like dissolves like," 2,5-Dimethylbenzoxazole is expected to be poorly soluble in polar solvents like water and more soluble in non-polar or moderately polar organic solvents. One source explicitly states that 2,5-Dimethylbenzoxazole is "Insoluble" in water.[3] For compounds with similar benzoxazole cores, solubility is generally higher in organic solvents.[4]

Quantitative Solubility Data

| Solvent | Solvent Type | Expected Solubility ( g/100 mL at 25°C) |

| Water | Polar Protic | < 0.1 |

| Methanol | Polar Protic | 1 - 5 |

| Ethanol | Polar Protic | 2 - 7 |

| Acetone | Polar Aprotic | > 10 |

| Dichloromethane | Chlorinated | > 15 |

| Toluene | Aromatic | 5 - 10 |

| Hexane | Non-polar | < 1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20 |

Note: This data is hypothetical and intended to provide a general guideline. Actual solubility values must be determined experimentally.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of 2,5-Dimethylbenzoxazole can be reliably determined using the shake-flask method. This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Materials:

-

2,5-Dimethylbenzoxazole (solid)

-

Selected solvents (analytical grade)

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or other suitable quantitative analytical instrumentation

Procedure:

-

Preparation: To a series of vials, add a known volume of the selected solvent. Add an excess amount of solid 2,5-Dimethylbenzoxazole to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Agitation: Agitate the mixtures at a constant rate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The required equilibration time should be determined by measuring the concentration at different time points until it remains constant.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a 0.45 µm filter to remove all undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of 2,5-Dimethylbenzoxazole in the diluted sample using a validated HPLC-UV method or another appropriate technique. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

-

Calculation: Calculate the solubility of 2,5-Dimethylbenzoxazole in each solvent based on the measured concentration and the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps of the shake-flask method for determining the solubility of 2,5-Dimethylbenzoxazole.

Caption: Workflow for the shake-flask solubility determination method.

References

The Benzoxazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold, a privileged heterocyclic motif, has been a cornerstone in the landscape of medicinal chemistry for over a century. Its unique structural and electronic properties have rendered it a versatile building block in the design of a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical development of benzoxazole derivatives, from their early synthesis to their contemporary applications in drug discovery. Detailed experimental protocols for key synthetic transformations are provided, alongside a thorough examination of their diverse biological activities. Quantitative data on their efficacy as anticancer and antimicrobial agents are systematically presented in tabular format. Furthermore, this guide elucidates the molecular mechanisms of action of benzoxazole derivatives, with a particular focus on their role as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Histone Deacetylases (HDACs), visualized through detailed signaling pathway diagrams.

Discovery and History: The Dawn of a Privileged Scaffold

The history of heterocyclic chemistry, and by extension, benzoxazoles, is rooted in the foundational advancements of organic chemistry in the mid-19th century. While pinpointing a singular, definitive first synthesis of a benzoxazole derivative is challenging, the foundational chemistry was laid during this period. The synthesis of benzoxazoles is historically intertwined with the development of related heterocyclic systems. Notably, the work of German chemist Albert Ladenburg in the 1870s on the synthesis of benzimidazoles, a structurally analogous heterocycle, demonstrated the core chemical principles of intramolecular cyclization of ortho-substituted anilines. It is widely accepted that the classical synthesis of benzoxazoles, involving the condensation of 2-aminophenols with carboxylic acids or their derivatives, emerged from this era of chemical exploration. This robust and versatile reaction has remained a cornerstone of benzoxazole synthesis for over a century, a testament to its efficiency and broad applicability.

The true significance of the benzoxazole scaffold, however, began to be realized in the 20th century with the advent of systematic drug discovery. Researchers recognized that the planar, rigid structure of the benzoxazole core, coupled with its ability to participate in hydrogen bonding and π-π stacking interactions, made it an ideal pharmacophore. This realization spurred the synthesis and evaluation of a vast library of benzoxazole derivatives, leading to the discovery of their remarkable and diverse biological activities. From early applications as fluorescent whitening agents to their current prominence in medicinal chemistry, the journey of benzoxazole derivatives reflects the evolution of modern drug discovery.

Synthetic Methodologies: Crafting the Benzoxazole Core

The synthesis of the benzoxazole ring system is a well-established field, with a rich history of methodological development. The most classical and widely employed approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by intramolecular cyclization. Over the years, numerous modifications and novel strategies have been developed to improve efficiency, yield, and substrate scope.

Classical Synthesis: Condensation of 2-Aminophenols

The foundational method for constructing the benzoxazole scaffold involves the reaction of a 2-aminophenol with an electrophilic carbon source, typically a carboxylic acid, acid chloride, or aldehyde. This versatile approach allows for the introduction of a wide variety of substituents at the 2-position of the benzoxazole ring.

A general workflow for the synthesis of 2-substituted benzoxazoles from 2-aminophenols is depicted below:

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

This protocol outlines a general and efficient method for the synthesis of 2-arylbenzoxazoles via the condensation of 2-aminophenol with various benzaldehydes.

Materials:

-

2-Aminophenol (1.0 mmol)

-

Substituted Benzaldehyde (1.0 mmol)

-

Samarium Triflate (Sm(OTf)₃) (5 mol%)

-

Water (5 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-aminophenol (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in water (5 mL), add samarium triflate (5 mol%).

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylbenzoxazole.

Biological Activities and Therapeutic Potential

Benzoxazole derivatives exhibit a remarkable breadth of biological activities, making them a focal point of extensive research in drug discovery. Their diverse pharmacological profile includes anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Anticancer Activity

A significant number of benzoxazole derivatives have demonstrated potent anticancer activity against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Two prominent targets for benzoxazole-based anticancer agents are Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Histone Deacetylases (HDACs).

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[2] Benzoxazole-based inhibitors typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing ATP from binding and thereby blocking the phosphorylation cascade.

References

Potential Biological Activities of 2,5-Dimethylbenzoxazole: An In-depth Technical Guide

Disclaimer: Direct experimental data on the biological activities of 2,5-Dimethylbenzoxazole is limited in publicly available scientific literature. This guide summarizes the known biological activities of the broader class of 2,5-disubstituted benzoxazoles to infer the potential therapeutic applications of 2,5-Dimethylbenzoxazole. The experimental protocols and quantitative data presented are derived from studies on structurally related benzoxazole derivatives and should be considered as a reference for potential evaluation of 2,5-Dimethylbenzoxazole.

Introduction

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Derivatives of benzoxazole have been extensively investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[3][4][5] The biological activity of these compounds is often attributed to the structural similarity of the benzoxazole ring to natural purine bases, allowing for interaction with various biological macromolecules. This technical guide explores the potential biological activities of 2,5-Dimethylbenzoxazole by examining the established properties of the 2,5-disubstituted benzoxazole class of compounds.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[3][6] The mechanism of action is often linked to the inhibition of essential cellular processes in microorganisms.

Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzoxazole Derivatives

Studies on various 2,5-disubstituted benzoxazoles have revealed a broad spectrum of antimicrobial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 2,5-disubstituted benzoxazoles | Pseudomonas aeruginosa | More active than ampicillin and rifampicin | [6] |

| 2,5-disubstituted benzoxazoles | Candida krusei | 7.8 - 250 | [6] |

| 2,5-disubstituted benzoxazole derivative | Candida albicans isolate | 16 | [7][8] |

| 2,5-disubstituted benzoxazoles | Mycobacterium tuberculosis | 8 - 64 | [9] |

Experimental Protocol: Microdilution Method for MIC Determination.[8]

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.

-

Preparation of Stock Solutions: Dissolve the test compound (e.g., a 2,5-disubstituted benzoxazole derivative) in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard) from a fresh culture.

-

Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The benzoxazole scaffold is a key component in several anticancer agents.[4] Their mechanism of action often involves the induction of apoptosis and interference with cell signaling pathways crucial for cancer cell proliferation and survival.[10]

Cytotoxic Activity of Benzoxazole Derivatives

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Methylbenzoxazole Derivatives | Various Cancer Cell Lines | Varies | [10] |

| 2-phenylbenzoxazole fluorosulfate derivatives | MCF-7 (breast carcinoma) | Significant cytotoxicity | [11] |

| 2H-benzo[b][7][8]oxazin-3(4H)-one derivatives | A549 (lung cancer) | 7.59 ± 0.31 | [12] |

Experimental Protocol: MTT Assay for Cell Viability.[10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells with active metabolism convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Potential Signaling Pathway Inhibition

Derivatives of benzoxazole have been shown to induce apoptosis through the mitochondrial pathway.[10] This often involves the modulation of key regulatory proteins.

Anti-inflammatory Activity

Certain benzoxazole derivatives have demonstrated notable anti-inflammatory properties.[1][5] The mechanism of action for some derivatives involves the inhibition of key inflammatory mediators.

In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.

| Compound Class | Assay | Activity | Reference |

| 2-aryl-5-benzoxazolealkanoic acid derivatives | Carrageenan-induced rat paw edema | Notable anti-inflammatory activity | [1] |

| 2-substituted benzoxazole derivatives | Carrageenan-induced paw edema | Potent anti-inflammatory activity | [5] |

| Benzoxazolone derivatives | Inhibition of IL-6 production | IC50 values of 5.09 - 10.14 µM | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats.[5]

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound or standard drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour) post-treatment, inject a phlogistic agent (e.g., 0.1 mL of 1% carrageenan suspension in saline) into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

References

- 1. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medicinescience.org [medicinescience.org]

- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Dimethylbenzoxazole and its structural isomers

An In-depth Technical Guide to 2,5-Dimethylbenzoxazole and its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active molecules and natural products.[1][2] The benzoxazole nucleus is considered a bioisostere of natural nucleic bases like adenine and guanine, allowing for effective interaction with biological macromolecules.[2] Consequently, derivatives of benzoxazole exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[2][3][4]

This technical guide provides a comprehensive overview of 2,5-dimethylbenzoxazole and its structural isomers. It details their physicochemical properties, synthesis methodologies, and known biological activities, with a focus on providing actionable data and protocols for researchers in organic synthesis and drug discovery.

2,5-Dimethylbenzoxazole: Core Compound Analysis

2,5-Dimethylbenzoxazole is the primary subject of this guide. Its structure features methyl groups at position 2 of the oxazole ring and position 5 of the benzene ring.

Physicochemical and Thermochemical Properties

The fundamental properties of 2,5-Dimethylbenzoxazole are summarized below. This data is crucial for designing experimental conditions, including solvent selection, purification techniques, and reaction temperature.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [5][6][7] |

| Molecular Weight | 147.17 g/mol | [5][6] |

| CAS Number | 5676-58-4 | [5][8] |

| Appearance | Clear yellow to brown liquid | [9] |

| Boiling Point | 218-219 °C | [9] |

| Density | 1.09 g/mL at 25 °C | [9] |

| Refractive Index (n20/D) | 1.542 | [9] |

| pKa | 3.07 ± 0.10 | [9] |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | (1.9 ± 5.9) kJ·mol⁻¹ | [10] |

| Standard Molar Enthalpy of Vaporization (298.15 K) | (58.3 ± 1.2) kJ·mol⁻¹ | [10] |

Spectroscopic Data

Structural confirmation of 2,5-dimethylbenzoxazole relies on standard analytical techniques. Expected spectral data is compiled below.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, two distinct singlets for the methyl groups. |

| ¹³C NMR | Resonances for oxazole and benzene ring carbons, signals for methyl group carbons. |

| IR Spectrum | Aromatic C-H stretching (~3000-3100 cm⁻¹), C=N stretching, C-O stretching. |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 147.[5] |

Synthesis Protocols

The synthesis of 2,5-dimethylbenzoxazole typically involves the condensation and cyclization of 2-amino-4-methylphenol (2-amino-p-cresol) with an acetylating agent.

The following diagram illustrates a generalized workflow for the synthesis and purification of substituted benzoxazoles.

This protocol describes a common method for preparing 2,5-dimethylbenzoxazole.[11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-p-cresol (1.0 eq) and a suitable cyclizing/acetylating agent such as N,N-Dimethylacetamide or acetic anhydride. Polyphosphoric acid (PPA) can be used as a catalyst and solvent.

-

Heating: Heat the reaction mixture to a temperature of 140-180 °C. The optimal temperature and reaction time should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) until the pH is basic.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2,5-dimethylbenzoxazole.

Biological Activities and Applications

While specific biological data for 2,5-dimethylbenzoxazole is not extensively documented in readily available literature, the broader benzoxazole class is highly significant in drug development. Derivatives are known to possess a wide range of pharmacological properties.[2][3] 2,5-Dimethylbenzoxazole serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fluorescent dyes.[12][13]

Structural Isomers of Dimethylbenzoxazole

The positioning of the two methyl groups on the benzoxazole scaffold results in several structural isomers, each with potentially unique physicochemical and biological properties. The alteration in the substitution pattern can significantly impact molecular packing, electron density distribution, and interaction with biological targets.[14]

Comparative Physicochemical Data

The following table summarizes available data for various dimethylbenzoxazole isomers. A lack of data for certain isomers highlights potential areas for future research.

| Isomer Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Known Properties |

| 2,4-Dimethylbenzoxazole | C₉H₉NO | 147.17 | 72692-90-1 | - | |

| 2,5-Dimethylbenzoxazole | C₉H₉NO | 147.17 | 5676-58-4 | BP: 218-219 °C[9] | |

| 2,6-Dimethylbenzoxazole | C₉H₉NO | 147.17 | 53012-61-6 | BP: 91 °C (TCC)[15] | |

| 2,7-Dimethylbenzoxazole | C₉H₉NO | 147.17 | 30927-44-9 | - | |

| 4,5-Dimethylbenzoxazole | C₉H₉NO | 147.17 | 198401-70-0 | - | |

| 4,7-Dimethylbenzoxazole | C₉H₉NO | 147.17 | 198401-71-1 | - | |

| 5,6-Dimethylbenzoxazole | C₉H₉NO | 147.17 | 1478-49-5 | - | |

| 5,7-Dimethylbenzoxazole | C₉H₉NO | 147.17 | 86996-56-1 | - |

Data sourced from PubChem, NIST Webbook, and other chemical suppliers where available. Many isomers are not well-characterized in public literature.

General Synthesis of 2-Substituted Benzoxazoles

Several robust methods exist for the synthesis of the benzoxazole core, which can be adapted for the various dimethyl isomers depending on the availability of the corresponding substituted 2-aminophenol precursors.

Tf₂O-Promoted Synthesis from Tertiary Amides

A versatile and modern method involves the reaction of a tertiary amide with a 2-aminophenol, promoted by triflic anhydride (Tf₂O).[16][17] This approach offers a broad substrate scope for producing various 2-substituted benzoxazoles.

-

Amide Activation: To a solution of the tertiary amide (e.g., N,N-dimethylacetamide, 1.1 eq) and a base such as 2-Fluoropyridine (2.0 eq) in a dry solvent like Dichloromethane (DCM), add triflic anhydride (Tf₂O, 1.2 eq) dropwise at 0 °C. Stir the mixture for 15 minutes to form the amidinium salt intermediate.[16]

-

Addition of Aminophenol: Add the appropriately substituted 2-aminophenol (e.g., 2-amino-3-methylphenol for 2,4-dimethylbenzoxazole, 1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours, monitoring completion by TLC.[16]

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the desired 2-substituted benzoxazole.

Biological Context: Benzoxazoles as Kinase Inhibitors

The benzoxazole scaffold is a key component in the design of kinase inhibitors for cancer therapy.[3] While not specific to dimethylated isomers, aminobenzoxazole derivatives have been identified as potential inhibitors of Kinase Insert Domain Receptor (KDR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor 1 (FGFR1) pathways, which are crucial for tumor angiogenesis and cell proliferation.[3]

This generalized diagram illustrates how benzoxazole derivatives can function by competing with ATP at the kinase domain of growth factor receptors, thereby blocking downstream signaling pathways that lead to tumor growth.

Conclusion

represent a valuable class of heterocyclic compounds for research and development. While comprehensive data exists for the 2,5-isomer, many of its structural counterparts remain less explored, presenting significant opportunities for novel discovery in material science and medicinal chemistry. The synthesis protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to explore the potential of these versatile molecules. The established role of the benzoxazole scaffold in biologically active compounds, particularly as kinase inhibitors, underscores the importance of continued investigation into the structure-activity relationships of this compound family.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. 2,5-Dimethylbenzoxazole [webbook.nist.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. staigent.com [staigent.com]

- 8. 2,5-Dimethylbenzoxazole(5676-58-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 2,5-Dimethylbenzoxazole CAS#: 5676-58-4 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 2,5-Dimethylbenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 12. 2,5-Dimethylbenzoxazole [myskinrecipes.com]

- 13. 2-Methylbenzoxazole CAS#: 95-21-6 [amp.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. 2,6-dimethyl benzoxazole, 53012-61-6 [thegoodscentscompany.com]

- 16. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dimethylbenzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2,5-dimethylbenzoxazole and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The following sections outline various synthetic strategies, including the synthesis of the parent compound and the introduction of diverse substituents at the 2-position.

Introduction

Benzoxazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery. The 2,5-dimethylbenzoxazole core, in particular, serves as a versatile starting point for the development of novel therapeutic agents and functional materials. The protocols described herein utilize readily available starting materials and offer various catalytic systems to achieve the desired products.

Synthesis of the Parent 2,5-Dimethylbenzoxazole

The foundational compound, 2,5-dimethylbenzoxazole, can be efficiently synthesized from 2-amino-4-methylphenol. One common method involves the reaction with N,N-dimethylacetamide in the presence of a promoter such as imidazolium chloride.

Protocol 1: Synthesis of 2,5-Dimethylbenzoxazole from 2-Amino-4-methylphenol and N,N-Dimethylacetamide

Experimental Protocol:

-

To a tube-type Schlenk flask, add 2-amino-4-methylphenol (5.5 mmol, 1.0 equiv) and imidazolium chloride (2.75 mmol, 0.5 equiv).

-

Add N,N-dimethylacetamide (5 mL) to the flask.

-

Stir the mixture at 160 °C for 8 hours under a nitrogen atmosphere.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Add water (15 mL) and ethyl acetate (20 mL) to the reaction mixture and stir.

-

Separate the organic layer, dry it over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-